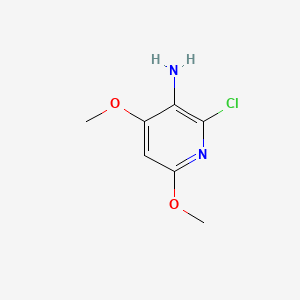
2-Chloro-4,6-dimethoxy-3-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4,6-dimethoxy-3-pyridinamine is a chemical compound with the molecular formula C7H9ClN2O2 It is a derivative of pyridine, characterized by the presence of chlorine and methoxy groups attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethoxy-3-pyridinamine typically involves multiple steps. One common method includes the following steps:
Salifying Reaction: This involves the reaction of malononitrile with anhydrous methanol and a solvent, followed by the addition of dry hydrogen chloride gas.
Cyanamide Reaction: The product from the salifying reaction undergoes a condensation reaction with cyanamide in the presence of a deacidification agent.
Cyclization Reaction: The intermediate product is then subjected to a cyclization reaction using a Lewis acid protecting agent and dry hydrogen chloride gas.
Methoxylation Reaction: Finally, the product is methoxylated by adding methanol and sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for higher yields and purity. These methods may include the use of composite solvents and continuous extraction processes to improve efficiency .
化学反应分析
Types of Reactions
2-Chloro-4,6-dimethoxy-3-pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives .
科学研究应用
2-Chloro-4,6-dimethoxy-3-pyridinamine has several scientific research applications:
作用机制
The mechanism of action of 2-Chloro-4,6-dimethoxy-3-pyridinamine involves its interaction with specific molecular targets. The presence of chlorine and methoxy groups allows it to participate in various chemical interactions and transformations. These interactions can affect biological pathways, leading to its observed biological activities .
相似化合物的比较
Similar Compounds
2-Chloro-3-pyridinamine: Similar in structure but lacks the methoxy groups.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Contains a triazine ring instead of a pyridine ring.
Uniqueness
2-Chloro-4,6-dimethoxy-3-pyridinamine is unique due to the presence of both chlorine and methoxy groups on the pyridine ring. This combination of functional groups provides it with distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C7H9ClN2O2 |
|---|---|
分子量 |
188.61 g/mol |
IUPAC 名称 |
2-chloro-4,6-dimethoxypyridin-3-amine |
InChI |
InChI=1S/C7H9ClN2O2/c1-11-4-3-5(12-2)10-7(8)6(4)9/h3H,9H2,1-2H3 |
InChI 键 |
UDNSDNAFYMFUGW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC(=C1N)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


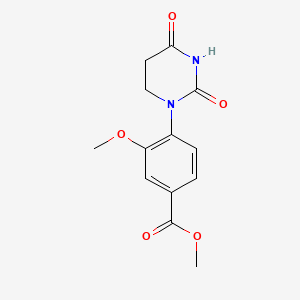


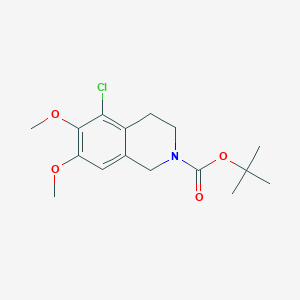
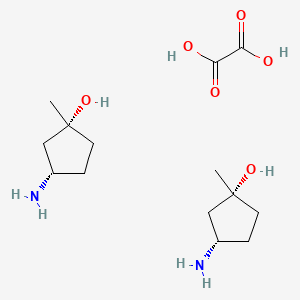
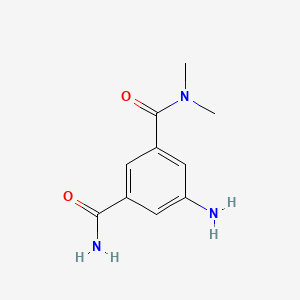
![5,12-Dihydro-5-(2-naphthalenyl)indolo[3,2-a]carbazole](/img/structure/B13916764.png)
![Carbamic acid, [2-[[(5-bromo-2-chloro-4-thiazolyl)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13916767.png)
![2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-5-amine;dihydrochloride](/img/structure/B13916769.png)
![(3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13916770.png)
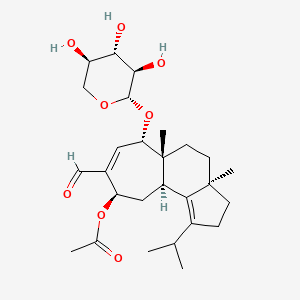
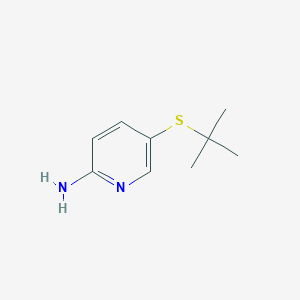
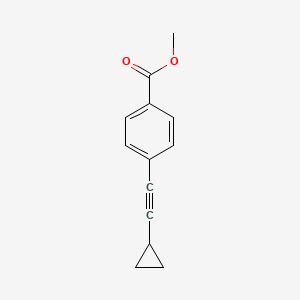
![Methyl 3-hydrazinobicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13916785.png)
